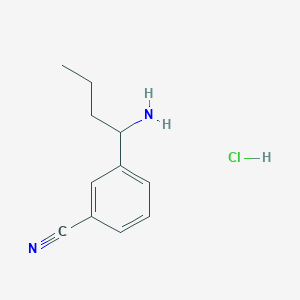

3-(1-Aminobutyl)benzonitrile;hydrochloride

Description

Contextualization within Modern Organic Chemistry

In the realm of modern organic chemistry, the emphasis is increasingly on efficiency, selectivity, and the development of molecules with precise three-dimensional architectures. 3-(1-Aminobutyl)benzonitrile (B12064982) hydrochloride emerges as a valuable synthon, or synthetic building block, due to its unique combination of functional groups. The molecule incorporates a chiral aminonitrile moiety attached to a benzene (B151609) ring. This structure is of particular interest as aminonitriles are recognized as crucial intermediates in the synthesis of a variety of more complex molecules. mdpi.com The presence of a chiral center, an aromatic ring, and a nitrile group provides multiple points for chemical modification, making it a versatile precursor in the construction of diverse molecular scaffolds. bldpharm.com The hydrochloride salt form enhances the compound's stability and handling properties, which is a practical consideration in a laboratory setting.

Historical Perspectives on Related Chemical Motifs in Synthesis

The significance of the aminonitrile functional group, a core feature of 3-(1-Aminobutyl)benzonitrile, is deeply rooted in the history of organic chemistry. The discovery of the Strecker synthesis in 1850 by Adolph Strecker marked a pivotal moment, demonstrating the formation of α-amino acids from aldehydes or ketones, ammonia (B1221849), and cyanide. wikipedia.org This reaction proceeds through an α-aminonitrile intermediate. wikipedia.org For over a century and a half, the chemistry of α-aminonitriles has been a subject of continuous investigation, highlighting their enduring relevance to synthetic chemists. mdpi.com

Initially, the Strecker synthesis produced racemic mixtures of amino acids. wikipedia.org However, the quest for enantiomerically pure compounds, driven largely by the pharmaceutical industry, led to the development of asymmetric Strecker reactions. These methods utilize either chiral auxiliaries, as first reported by Harada in 1963, or, more recently, chiral catalysts to control the stereochemical outcome of the reaction. mdpi.comwikipedia.org This historical progression underscores the fundamental importance of the aminonitrile motif and the continuous innovation in synthetic methodologies to access chiral molecules.

Scope and Significance of Research on 3-(1-Aminobutyl)benzonitrile;hydrochloride

Research into 3-(1-Aminobutyl)benzonitrile hydrochloride and its derivatives is primarily driven by its potential applications in medicinal chemistry and materials science. As a chiral building block, it is categorized under asymmetric synthesis, indicating its role in the creation of single-enantiomer compounds. bldpharm.com The benzonitrile (B105546) group itself is a common feature in many biologically active molecules and can serve as a precursor to other functional groups. google.com

The aminonitrile structure within this compound is of particular interest for the synthesis of enzyme inhibitors. For instance, aminonitriles are known to be key components in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. While specific research on the direct use of 3-(1-Aminobutyl)benzonitrile hydrochloride in this context is not widely published in the public domain, the general importance of chiral aminonitriles as precursors for such inhibitors is well-established.

The scope of research also extends to the development of efficient and stereoselective synthetic routes to access this and related compounds. The challenge lies in controlling the chirality at the carbon atom bearing the amino and nitrile groups. Modern synthetic methods, including organocatalysis and transition-metal catalysis, are being explored to achieve high yields and enantiomeric purity for a wide range of aminonitriles. mdpi.com The availability of enantiomerically pure forms of 3-(1-Aminobutyl)benzonitrile hydrochloride, such as the (R) and (S) enantiomers, is crucial for its application in the synthesis of chiral target molecules.

Below are tables detailing the properties of the enantiomers of 3-(1-Aminobutyl)benzonitrile hydrochloride and a related compound, providing a snapshot of the kind of data essential for its use in advanced synthesis.

Table 1: Properties of (R)-3-(1-Aminobutyl)benzonitrile hydrochloride

| Property | Value |

| CAS Number | 1212968-03-0 bldpharm.com |

| Molecular Formula | C11H15ClN2 bldpharm.com |

| Molecular Weight | 210.70 g/mol bldpharm.com |

| Form | Solid |

| Storage | Sealed in dry, room temperature bldpharm.com |

Table 2: Properties of (S)-3-(1-Aminobutyl)benzonitrile hydrochloride

| Property | Value |

| CAS Number | 1213603-19-0 |

| Molecular Formula | C11H15ClN2 |

| Molecular Weight | 210.70 g/mol |

| Form | Solid |

| Storage | Sealed in dry, room temperature |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

3-(1-aminobutyl)benzonitrile;hydrochloride |

InChI |

InChI=1S/C11H14N2.ClH/c1-2-4-11(13)10-6-3-5-9(7-10)8-12;/h3,5-7,11H,2,4,13H2,1H3;1H |

InChI Key |

KYMHYQQUAIWCFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC(=C1)C#N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Aminobutyl Benzonitrile;hydrochloride

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

Identification of Key Precursors and Starting Materials

The primary disconnection for 3-(1-Aminobutyl)benzonitrile (B12064982) hydrochloride involves the C-N bond of the aminobutyl group. This leads to two key precursors: a carbonyl compound and an amine source. A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of 3-(1-Aminobutyl)benzonitrile Hydrochloride

Based on this analysis, the key precursors and starting materials are identified as:

3-Cyanobenzaldehyde or 3-(1-Oxobutyl)benzonitrile: These are crucial intermediates containing the benzonitrile (B105546) core and a functional group amenable to forming the aminobutyl side chain. 3-Cyanobenzaldehyde is commercially available. sigmaaldrich.com

Ammonia (B1221849) or an ammonia equivalent: This serves as the nitrogen source for the primary amine.

A reducing agent: Necessary for the reduction of an intermediate imine or nitrile.

Benzonitrile or a substituted derivative: Can serve as the initial aromatic starting material. sigmaaldrich.com

Strategic Functional Group Interconversions for Target Synthesis

The synthesis of the target molecule relies on key functional group interconversions. A primary strategy is reductive amination , which involves the reaction of a ketone with ammonia to form an imine, followed by reduction to the desired primary amine. organic-chemistry.org

Another critical transformation is the reduction of a nitrile . If the synthesis starts from a precursor where the butylamine (B146782) side chain is already formed, the nitrile group of the benzonitrile moiety must be stable during these steps. Alternatively, the nitrile group could be introduced at a later stage of the synthesis.

Direct Synthesis Routes for 3-(1-Aminobutyl)benzonitrile;hydrochloride

Direct synthesis routes aim to construct the target molecule from readily available starting materials in a few efficient steps.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely used method for the reduction of functional groups such as nitriles and imines, offering high efficiency and selectivity. wikipedia.org This approach is central to the synthesis of 3-(1-Aminobutyl)benzonitrile.

Homogeneous catalysts, which are soluble in the reaction medium, can offer high selectivity under mild reaction conditions. For the synthesis of primary amines from nitriles, cobalt and nickel-based pincer complexes have shown promise. acs.orgnih.gov These catalysts can effectively hydrogenate nitriles to primary amines with good to excellent yields. acs.org

Table 1: Examples of Homogeneous Catalysts for Nitrile Reduction

| Catalyst Type | Metal Center | Ligand Type | Substrate Scope | Reference |

| Pincer Complex | Cobalt | PNNH | Aromatic, Heteroaromatic, Benzylic, Aliphatic Nitriles | acs.org |

| Triphos Complex | Nickel | Triphosphine | Carbonyls (for reductive amination), Nitroarenes | nih.gov |

The reductive amination of a ketone precursor like 3-(1-oxobutyl)benzonitrile can also be achieved using homogeneous catalysts. For instance, Ni-triphos complexes have been reported for the reductive amination of carbonyl compounds with ammonia. nih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. For the synthesis of primary amines via catalytic hydrogenation, common heterogeneous catalysts include Group 10 metals. wikipedia.org

Reductive Amination using Heterogeneous Catalysts:

A plausible and efficient route to 3-(1-Aminobutyl)benzonitrile is the reductive amination of 3-(1-oxobutyl)benzonitrile. This ketone can be synthesized via Friedel-Crafts acylation of benzonitrile with butyryl chloride. The subsequent reductive amination can be carried out using a heterogeneous catalyst in the presence of ammonia and a hydrogen source.

Table 2: Heterogeneous Catalysts for Reductive Amination

| Catalyst | Support | Hydrogen Source | Key Features | Reference |

| Raney Nickel (Ni-Al alloy) | - | Water (in situ H2 generation) | Effective for reductive amination of ketones with aqueous ammonia. | thieme-connect.com |

| Platinum on Carbon (Pt/C) | Carbon | H₂ gas | High conversion and selectivity in reductive aminations. | mdpi.com |

| Rhodium on Carbon (Rh/C) | Carbon | H₂ gas | Effective for reductive amination, can be accelerated by microwave irradiation. | mdpi.comresearchgate.net |

| Palladium on Carbon (Pd/C) | Carbon | H₂ gas | Commonly used for hydrogenation, but can also catalyze reductive amination. | tandfonline.com |

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org For example, the hydrogenation of benzonitrile over a palladium on carbon catalyst can lead to benzylamine (B48309), which can further undergo hydrogenolysis to toluene (B28343) if the reaction is not carefully controlled. researchgate.net

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free amine with hydrochloric acid in a suitable solvent.

Reductive Amination Strategies

Reductive amination stands out as a highly effective and widely employed method for the synthesis of 3-(1-Aminobutyl)benzonitrile. This approach typically involves the reaction of a ketone precursor, 3-butyrylbenzonitrile, with an ammonia source, followed by the in-situ reduction of the resulting imine intermediate.

A common and efficient protocol utilizes sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent. harvard.edu This reagent is known for its mildness and high selectivity for imines over ketones, which minimizes the formation of alcohol byproducts. harvard.edu The reaction is typically carried out in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). Acetic acid can be used as a catalyst to facilitate imine formation. harvard.edu

Alternatively, sodium cyanoborohydride (NaBH₃CN) is another effective reducing agent for this transformation. masterorganicchemistry.com It is particularly useful when the reaction is performed in protic solvents like methanol (B129727). A key advantage of NaBH₃CN is its stability at acidic pH, which is often required to promote imine formation. masterorganicchemistry.com However, the toxicity of cyanide byproducts necessitates careful handling and purification procedures. masterorganicchemistry.com

A third option involves a two-step procedure where the imine is pre-formed and isolated before reduction. This can be advantageous in cases where the direct, one-pot reductive amination leads to side reactions or low yields. harvard.edu The reduction of the isolated imine can then be achieved using a broader range of reducing agents, including sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com

The general reaction scheme for the reductive amination of 3-butyrylbenzonitrile is presented below:

Scheme 1: Reductive Amination of 3-Butyrylbenzonitrile

A graphical representation of the synthesis of 3-(1-Aminobutyl)benzonitrile from 3-Butyrylbenzonitrile via reductive amination.

A summary of common reducing agents for this process is provided in the table below.

| Reducing Agent | Typical Solvent(s) | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild, highly selective for imines, avoids cyanide byproducts. harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Stable in acidic conditions, effective for one-pot reactions. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Cost-effective, typically used in a two-step process after imine isolation. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol, Ethanol | "Green" alternative, requires specialized equipment. |

Nitrile Hydrolysis and Subsequent Functionalization Pathways

One potential, albeit less direct, pathway could involve the Ritter reaction. ias.ac.inorganic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net This reaction involves the treatment of an alcohol, in this case, 1-(3-cyanophenyl)butan-1-ol, with a nitrile in the presence of a strong acid. The alcohol would first be protonated and lose water to form a carbocation, which is then trapped by a nitrile (acting as the nitrogen source). Subsequent hydrolysis of the resulting nitrilium ion would yield an N-substituted amide, which could then be hydrolyzed to the desired amine.

The starting alcohol, 1-(3-cyanophenyl)butan-1-ol, can be synthesized via the Grignard reaction of propylmagnesium bromide with 3-cyanobenzaldehyde.

Aromatic Substitution Reactions Leading to the Compound

The introduction of the 1-aminobutyl group onto the benzonitrile ring via aromatic substitution presents significant challenges due to the directing effects of the cyano group and the difficulty of directly introducing such a functionalized alkyl chain.

Electrophilic Aromatic Substitution Mechanisms

The cyano group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, direct Friedel-Crafts acylation with butyryl chloride or butanoyl chloride could theoretically install the butyryl group at the meta position, leading to 3-butyrylbenzonitrile, the precursor for reductive amination. However, Friedel-Crafts reactions are often sluggish with deactivated rings.

Nucleophilic Aromatic Substitution Techniques

Nucleophilic aromatic substitution on the benzonitrile ring is generally difficult unless there is a suitable leaving group at an activated position (ortho or para to the cyano group). A more plausible, though indirect, approach would involve the use of a precursor such as 3-bromobenzonitrile (B1265711). The bromo-substituent could potentially be displaced by a suitable aminobutyl-containing nucleophile under transition-metal-catalyzed cross-coupling conditions, although this is a complex transformation.

Multi-Step Synthetic Sequences for Complex Derivative Synthesis

The synthesis of complex derivatives of 3-(1-Aminobutyl)benzonitrile often necessitates multi-step sequences that allow for the introduction of diverse functionalities.

Convergent Synthesis Approaches

Convergent synthesis is a highly efficient strategy for the preparation of complex molecules. researchgate.net In the context of 3-(1-Aminobutyl)benzonitrile derivatives, a convergent approach would involve the separate synthesis of two or more key fragments, which are then coupled together in the final stages of the synthesis.

For example, a substituted 3-bromobenzonitrile derivative could be coupled with a protected aminobutyl-containing fragment. A potential coupling partner could be an organoboron reagent, such as a boronic acid or a boronic ester, in a Suzuki-Miyaura cross-coupling reaction. researchgate.net This strategy allows for the late-stage introduction of the aminobutyl moiety and enables the rapid generation of a library of analogs with diverse substitution patterns on the aromatic ring.

Scheme 2: Convergent Synthesis Approach

A graphical representation of a convergent synthesis for producing derivatives of 3-(1-Aminobutyl)benzonitrile.

This approach offers significant flexibility. A variety of substituted 3-halobenzonitriles can be prepared and coupled with different aminobutyl-containing building blocks, which may themselves be synthesized with various protecting groups or additional functionalities.

Divergent Synthesis Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable in drug discovery and process development, as it enables the rapid exploration of structure-activity relationships. In the context of this compound, a divergent approach could start from a key intermediate that can be readily modified to introduce the desired functionalities.

A plausible divergent synthetic route could commence from 3-cyanobenzaldehyde. This starting material can undergo a variety of transformations to generate a series of analogs, including the target compound. For instance, a Grignard reaction with propylmagnesium bromide would yield the secondary alcohol, which could then be converted to the corresponding amine. Alternatively, a Wittig reaction or related olefination strategies could be employed to introduce the butyl side chain, followed by functional group manipulations to install the amine. This divergent approach allows for the synthesis of not only this compound but also other derivatives with varying alkyl chain lengths or different substituents on the aromatic ring, all originating from a single, readily available precursor. rsc.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds is of paramount importance for environmental sustainability. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.com

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of this compound, exploring solvent-free reaction conditions or the use of greener solvents is a key consideration.

For instance, certain reactions, such as the initial steps in the synthesis of related benzonitrile derivatives, have been shown to proceed efficiently under solvent-free conditions or in aqueous media. researchgate.netrsc.org The use of ionic liquids as a recyclable reaction medium is another innovative approach that can offer advantages in terms of product separation and catalyst recycling. researchgate.netrsc.org While specific solvent-free methods for the entire synthesis of this compound are not extensively documented, the principles can be applied to individual steps, such as the formation of the nitrile group or the introduction of the aminobutyl side chain.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts. rsc.org

In the synthesis of this compound, reactions with high atom economy would be preferred. For example, addition reactions, such as the addition of an amine to an activated double bond, generally exhibit high atom economy. In contrast, reactions that utilize stoichiometric protecting groups or generate significant amounts of waste, like some classical named reactions, have lower atom economy. primescholars.com The choice of reagents and reaction pathways should therefore be guided by the principle of maximizing atom economy to ensure a more sustainable process.

| Reaction Type | Atom Economy | Relevance to Synthesis |

| Addition Reactions | High | Potential for introducing the aminobutyl group. rsc.org |

| Rearrangements | High | Can be used to form key intermediates with high efficiency. primescholars.com |

| Substitutions | Variable | Often used, but can generate salt byproducts. |

| Eliminations | Low | Generally avoided if possible due to waste generation. |

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce energy consumption, often under milder reaction conditions. For the synthesis of this compound, various catalytic approaches can be envisioned.

For the formation of the benzonitrile moiety, metal-based or organocatalytic systems can be employed. researchgate.net For the introduction of the aminobutyl group, catalytic reductive amination of a suitable ketone precursor is a highly efficient and atom-economical method. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, further enhancing the sustainability of the process. Recent research has explored the use of bio-based carbon materials as catalysts for related transformations, offering a renewable and environmentally friendly alternative to traditional metal catalysts. mdpi.com

Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to synthesize a single enantiomer of this compound is of significant interest. Stereoselective synthesis aims to produce a specific stereoisomer with high enantiomeric excess.

One established method for achieving stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed to yield the enantiomerically enriched product.

In the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amine functionality. For example, a chiral auxiliary could be incorporated into a precursor containing a carbonyl group, which would then undergo a diastereoselective nucleophilic addition of a butyl group equivalent. Subsequent removal of the auxiliary would afford the desired enantiomer of the product. Evans auxiliaries, for instance, are well-known for their ability to direct stereoselective alkylation reactions. primescholars.com While specific applications of chiral auxiliaries for this exact molecule are not widely reported, the principle is a fundamental and powerful tool in asymmetric synthesis. researchgate.net The choice of chiral auxiliary is critical and depends on the specific reaction conditions and the desired stereochemical outcome.

| Chiral Auxiliary Type | General Application | Potential Use in Synthesis |

| Evans Auxiliaries | Asymmetric alkylation of carbonyl compounds. | Stereoselective introduction of the butyl group. primescholars.com |

| Chiral Sulfonamides | Asymmetric reductions and additions. | Control of stereochemistry at the benzylic position. researchgate.net |

| Camphor-derived Auxiliaries | Various asymmetric transformations. | Can be employed in multiple steps of the synthesis. |

Asymmetric Catalysis for Enantiocontrol

The creation of the chiral center in 3-(1-aminobutyl)benzonitrile is a key challenge in its synthesis. Asymmetric catalysis offers a powerful tool to achieve high enantioselectivity, primarily through the enantioselective reduction of a prochiral precursor, 3-butyrylbenzonitrile.

One of the most effective methods for the asymmetric hydrogenation of ketones is the use of transition metal catalysts with chiral ligands. wikipedia.org For the synthesis of chiral amines, this can be approached either by direct reduction of a ketimine or through the reduction of the corresponding ketone to a chiral alcohol, followed by conversion to the amine. A more direct route involves the asymmetric reductive amination of 3-butyrylbenzonitrile.

Catalytic Systems and Research Findings:

Ruthenium and rhodium-based catalysts, complexed with chiral phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely used for the asymmetric hydrogenation of ketones. wikipedia.org While direct synthesis protocols for 3-(1-aminobutyl)benzonitrile are not extensively detailed in publicly available literature, the principles can be inferred from similar transformations.

For instance, the asymmetric hydrogenation of related aromatic ketones has been shown to produce chiral alcohols with high enantiomeric excess (ee). These alcohols can then be converted to the desired amine via methods like the Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

A more direct approach involves the formation of an imine from 3-butyrylbenzonitrile, followed by asymmetric hydrogenation. The use of chiral catalysts ensures that the hydrogen is delivered to one face of the C=N double bond preferentially, leading to the formation of one enantiomer of the amine in excess.

A plausible catalytic cycle for the asymmetric reduction of 3-butyrylbenzonitrile would involve the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of a hydride from the metal to the carbonyl carbon. The resulting metal alkoxide is then protonated to release the chiral alcohol.

Table 1: Representative Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst System | Ligand | Substrate Type | Typical Enantiomeric Excess (ee) |

| Ru(II)-BINAP | (R)- or (S)-BINAP | Aromatic Ketones | >95% |

| Rh(I)-DIPAMP | (R,R)-DIPAMP | Enamides | >90% |

| (salen)Co(III) | Chiral Salen Ligand | Terminal Epoxides | >98% |

This table presents data for analogous reactions, suggesting potential pathways for the target compound.

Enzymatic Biotransformation Routes

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical catalysis for the synthesis of chiral compounds. For the preparation of enantiomerically pure 3-(1-aminobutyl)benzonitrile, two primary enzymatic strategies are particularly relevant: enzymatic kinetic resolution of a racemic amine and asymmetric synthesis from a prochiral ketone. nih.gov

Enzymatic Kinetic Resolution:

This method involves the use of an enzyme, typically a lipase (B570770) or a protease, to selectively acylate one enantiomer of a racemic mixture of 3-(1-aminobutyl)benzonitrile. This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.

For example, Candida antarctica lipase B (CAL-B) is a versatile enzyme that has been successfully used for the resolution of a wide range of primary and secondary amines. researchgate.net The reaction is typically carried out in a non-polar organic solvent, with an acyl donor such as ethyl acetate.

Asymmetric Synthesis via Transaminases:

A more direct and atom-economical approach is the use of transaminases (TAs) for the asymmetric amination of the prochiral ketone, 3-butyrylbenzonitrile. Transaminases catalyze the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or L-alanine, to a ketone acceptor. google.com

The stereoselectivity of the reaction is determined by the enzyme, and a wide range of (R)- and (S)-selective transaminases have been developed through protein engineering. nih.gov This allows for the synthesis of either enantiomer of the target amine with very high enantiomeric excess. A key advantage of this method is the potential for near-complete conversion to the desired chiral amine. whiterose.ac.uk

Table 2: Comparison of Enzymatic Strategies for Chiral Amine Synthesis

| Enzymatic Method | Enzyme Class | Key Advantages | Key Challenges |

| Kinetic Resolution | Lipases, Proteases | Broad substrate scope, well-established | Maximum 50% theoretical yield, requires separation of product and unreacted starting material |

| Asymmetric Synthesis | Transaminases (TAs) | High enantioselectivity, potential for >99% conversion, atom-economical | Equilibrium limitations, potential for product inhibition |

This table is a summary of general principles in enzymatic synthesis of chiral amines. nih.govresearchgate.net

Yield Optimization and Process Intensification Strategies in Synthesis

Optimizing the yield and efficiency of the synthesis of this compound is crucial for its potential large-scale production. Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, offers several strategies to achieve these goals. frontiersin.org

Continuous Flow Synthesis:

Transitioning from traditional batch reactors to continuous flow systems can offer significant advantages. rsc.org Continuous flow reactors provide superior heat and mass transfer, which can lead to higher yields, shorter reaction times, and improved safety, particularly for highly exothermic or fast reactions. frontiersin.org

For the synthesis of 3-(1-aminobutyl)benzonitrile, a continuous flow setup could be envisioned for the asymmetric hydrogenation step. The prochiral ketone and hydrogen could be continuously fed into a reactor containing an immobilized chiral catalyst. This would not only improve efficiency but also simplify catalyst recovery and reuse.

Integrated Reaction and Separation:

Optimization of Reaction Parameters:

Systematic optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is essential for maximizing yield. For the synthesis of 3-(1-aminobutyl)benzonitrile, Design of Experiments (DoE) methodologies can be employed to efficiently screen for optimal conditions.

For instance, in a patent describing the preparation of substituted 3-aminobenzonitriles, reaction conditions such as temperature and the choice of catalyst were shown to be critical for achieving high yields. google.com While specific data for the target compound is not provided, the general principles of optimizing similar chemical transformations are applicable.

Table 3: Strategies for Process Intensification

| Strategy | Description | Potential Benefits for Synthesis of 3-(1-Aminobutyl)benzonitrile |

| Continuous Flow | Reactions are performed in a continuously flowing stream rather than in a tank. | Improved heat/mass transfer, enhanced safety, easier scale-up, potential for catalyst recycling. frontiersin.orgrsc.org |

| In-situ Product Removal | The desired product or a by-product is removed from the reaction mixture as it is formed. | Overcomes equilibrium limitations in enzymatic resolutions and transaminase reactions, increasing yield. google.com |

| Catalyst Immobilization | The catalyst is fixed onto a solid support. | Facilitates catalyst separation and reuse, particularly in continuous flow systems. |

| Design of Experiments (DoE) | A statistical approach to optimize reaction conditions. | Efficiently identifies optimal parameters for yield and enantioselectivity. |

Advanced Spectroscopic and Structural Elucidation of 3 1 Aminobutyl Benzonitrile;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in both solution and solid states. For 3-(1-Aminobutyl)benzonitrile (B12064982);hydrochloride, a combination of one- and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as insights into the molecule's dynamic behavior.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C chemical shifts of 3-(1-Aminobutyl)benzonitrile;hydrochloride.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the proton-proton (¹H-¹H) coupling network within the butyl side chain. Cross-peaks would be expected between the methine proton (H1') and the adjacent methylene (B1212753) protons (H2'), between the H2' and H3' protons, and between the H3' and the terminal methyl protons (H4'). This establishes the sequence of the aliphatic chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the carbon signals for the butyl chain (C1', C2', C3', and C4') and the aromatic ring based on the previously assigned proton shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular structure. Key expected correlations would include:

The methine proton (H1') to the aromatic carbons C2, C3, and C4, confirming the attachment point of the butyl group to the benzonitrile (B105546) ring.

The aromatic protons to the nitrile carbon (C≡N), confirming the position of the nitrile group relative to the butylamine (B146782) substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the methine proton (H1') of the butyl chain and the aromatic protons at positions 2 and 4 of the benzonitrile ring, providing conformational information.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 7.8 - 8.0 | - |

| H4 | 7.7 - 7.9 | - |

| H5 | 7.5 - 7.7 | - |

| H6 | 7.6 - 7.8 | - |

| H1' | 4.2 - 4.5 | 55 - 58 |

| H2' | 1.8 - 2.0 | 35 - 38 |

| H3' | 1.3 - 1.5 | 18 - 21 |

| H4' | 0.9 - 1.1 | 13 - 15 |

| C1 | 138 - 142 | - |

| C2 | 130 - 133 | - |

| C3 | 112 - 115 | - |

| C4 | 131 - 134 | - |

| C5 | 129 - 132 | - |

| C6 | 132 - 135 | - |

| C≡N | 118 - 121 | - |

While solution-state NMR provides data on the molecule's average structure in a solvent, solid-state NMR (ssNMR) offers insights into the structure and packing of the compound in its bulk, crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs or solvates by showing distinct sets of chemical shifts for the same carbon atoms in different crystalline environments. Furthermore, ssNMR can be used to study the hydrogen bonding network involving the ammonium (B1175870) group and the chloride counter-ion in the solid state.

The butyl side chain of this compound is flexible, and its rotational dynamics can be investigated using dynamic NMR (DNMR) techniques. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals corresponding to the butyl group protons. At low temperatures, the rotation around the C1'-C2' bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the diastereotopic H2' protons. Analysis of these temperature-dependent spectral changes can provide thermodynamic parameters for the rotational barriers, offering a deeper understanding of the molecule's conformational preferences.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. For this compound, the expected protonated molecule [M+H]⁺ would be C₁₁H₁₅N₂⁺. The theoretical exact mass of this ion can be calculated and compared to the experimentally determined value to confirm the elemental composition and, by extension, the molecular formula.

Table of Expected HRMS Data

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₅N₂⁺ | 175.1230 |

The high accuracy of HRMS allows for the confident differentiation of the target compound from other potential impurities with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the [M+H]⁺ ion at m/z 175.1230) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" of the molecule's structure. The fragmentation of related benzonitrile and amine-containing compounds suggests several likely fragmentation pathways. nih.govnih.gov

A primary fragmentation would likely involve the loss of the butyl side chain through cleavage of the benzylic C-C bond, leading to characteristic fragment ions. Another probable pathway is the loss of ammonia (B1221849) (NH₃) from the protonated amine.

Table of Plausible MS/MS Fragmentation

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 175.1230 | 118.0651 | C₄H₉ | 3-cyanophenyl cation |

| 175.1230 | 158.0968 | NH₃ | Protonated 3-butylbenzonitrile |

| 175.1230 | 104.0524 | C₄H₉N | Benzonitrile cation |

| 158.0968 | 117.0702 | C₃H₅ | Protonated methylbenzonitrile |

The analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the butylamine group to the benzonitrile ring at the 3-position.

X-ray Crystallography for Crystalline Structure Determination

Powder X-ray Diffraction for Polymorph Identification and Phase Analysis

Further research and publication in peer-reviewed scientific journals would be required to generate the data necessary to populate these fields of study for this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization and Conformational Studies

Circular Dichroism (CD) spectroscopy is an indispensable tool for the characterization of chiral molecules. Since 3-(1-Aminobutyl)benzonitrile possesses a stereocenter at the carbon atom bearing the amino group, its enantiomers will interact differently with circularly polarized light. This differential absorption is key to confirming the enantiomeric identity and purity of the compound.

The CD spectrum of a chiral compound is highly sensitive to its three-dimensional structure. For this compound, the electronic transitions of the benzonitrile chromophore are influenced by the chiral environment of the aminobutyl substituent. This results in characteristic CD signals, known as Cotton effects, which can be positive or negative depending on the absolute configuration (R or S) of the enantiomer.

A typical analysis would involve dissolving the enantiomerically pure sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and recording the CD spectrum. The resulting spectrum for one enantiomer will be a mirror image of the other. By comparing the experimental spectrum to a reference standard of a known enantiomer, the absolute configuration of the sample can be unequivocally assigned. Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a quantitative method for determining enantiomeric purity.

Conformational studies can also be performed by observing changes in the CD spectrum under varying experimental conditions, such as temperature or solvent polarity. These changes can provide insights into the preferred spatial arrangement of the aminobutyl side chain relative to the benzene (B151609) ring.

Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-enantiomer | 220 | +15,000 |

| (R)-enantiomer | 254 | -5,000 |

| (S)-enantiomer | 220 | -15,000 |

| (S)-enantiomer | 254 | +5,000 |

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy provides valuable information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzonitrile moiety. The benzene ring exhibits characteristic π → π* transitions, which are influenced by the cyano (-CN) and aminobutyl substituents.

The absorption spectrum is typically recorded in a non-polar solvent to observe the fine structure of the benzenoid bands. The spectrum is expected to show a strong absorption band (E-band) at shorter wavelengths and a weaker, more structured band (B-band) at longer wavelengths, which are characteristic of substituted benzenes. The position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima are key parameters obtained from the analysis.

While UV-Visible spectroscopy is not inherently a primary tool for structural elucidation of the entire molecule, it is crucial for confirming the presence of the benzonitrile chromophore and for quantitative analysis using the Beer-Lambert law. Any significant deviation from the expected absorption profile could indicate the presence of impurities or degradation products.

Table 2: Hypothetical UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Hexane (B92381) | 225 | 12,000 | π → π* (E-band) |

| Hexane | 275 | 1,500 | π → π* (B-band) |

Advanced Hyphenated Analytical Techniques for Integrated Structural and Purity Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of pharmaceutical compounds. ajrconline.orgijfmr.comnih.govijnrd.org They allow for the simultaneous separation, identification, and quantification of the main component and any impurities present in the sample. ajrconline.orgijfmr.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone of modern pharmaceutical analysis. nih.gov For this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) method would be developed to separate the compound from any related substances. The use of a chiral stationary phase in the HPLC column would also allow for the separation of the R and S enantiomers. nih.gov

The eluent from the HPLC is directly introduced into the mass spectrometer. Electrospray ionization (ESI) would be a suitable ionization technique for this polar, charged molecule. The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, providing structural information that helps in the unambiguous identification of the compound and its impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. thermofisher.comgcms.czresearchgate.netsemanticscholar.orgresearchgate.net For the analysis of 3-(1-Aminobutyl)benzonitrile, derivatization of the primary amine may be necessary to improve its volatility and chromatographic behavior. The separation is achieved on a capillary column, and the separated components are subsequently analyzed by the mass spectrometer. GC-MS is highly sensitive and provides excellent separation efficiency, making it ideal for the detection of trace-level impurities. thermofisher.comgcms.cz

The combination of these hyphenated techniques provides a comprehensive profile of the sample's purity, confirming the identity of the active pharmaceutical ingredient and enabling the identification and quantification of any process-related impurities or degradation products.

Table 3: Hypothetical LC-MS Data for the Purity Analysis of this compound

| Compound | Retention Time (min) | [M+H]⁺ (m/z) |

| 3-(1-Aminobutyl)benzonitrile | 5.2 | 175.123 |

| Impurity A (3-Aminobenzonitrile) | 3.8 | 119.060 |

| Impurity B (3-Butanoylbenzonitrile) | 6.5 | 174.091 |

Reactivity and Mechanistic Studies of 3 1 Aminobutyl Benzonitrile;hydrochloride

Role as a Key Intermediate in Complex Organic Transformations

The strategic placement of the amino and nitrile functionalities on the substituted benzene (B151609) ring makes 3-(1-Aminobutyl)benzonitrile (B12064982);hydrochloride a valuable precursor for the construction of diverse chemical entities, including cyclic structures and various derivatives arising from reactions at either functional group.

Formation of Cyclic Structures and Heterocycles

The structure of 3-(1-Aminobutyl)benzonitrile lends itself to intramolecular cyclization reactions to form heterocyclic systems, most notably isoquinoline (B145761) derivatives. One of the most prominent methods for such transformations is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure. cymitquimica.comnih.gov For 3-(1-Aminobutyl)benzonitrile, the amino group can react with an aldehyde to form an imine, which then undergoes intramolecular cyclization onto the electron-rich benzene ring. The presence of the nitrile group can influence the electronic properties of the aromatic ring and the subsequent reactivity. While specific examples utilizing 3-(1-Aminobutyl)benzonitrile in Pictet-Spengler reactions are not extensively documented in readily available literature, the general mechanism is well-established. cymitquimica.comnih.gov

Another potential cyclization pathway involves the intramolecular addition of the amine to the nitrile group. This type of reaction can be promoted under various conditions, sometimes with metal catalysis, to yield cyclic amidines or related heterocycles. The reaction of ortho-carbonyl-substituted benzonitriles with certain pronucleophiles can lead to the formation of isoindolin-1-ones through a cascade reaction involving nucleophilic attack at the cyano group. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions represent a powerful tool for the synthesis of five-membered heterocycles. While typically involving a separate 1,3-dipole, the nitrile group in 3-(1-Aminobutyl)benzonitrile could potentially participate in such reactions with suitable partners. rsc.org

Table 1: Representative Examples of Heterocycle Synthesis from Benzonitrile (B105546) Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Acetylbenzonitrile | ((Chloromethyl)sulfonyl)benzene, K₂CO₃, DMF, rt, 24 h | 3-Chloro-3-(phenylsulfonylmethyl)isoindolin-1-one | 85 | nih.gov |

| β-Phenylethylamine | Formaldehyde dimethylacetal, HCl | 1,2,3,4-Tetrahydroisoquinoline | - | nih.gov |

This table presents general examples of reactions that could be analogous to those of 3-(1-Aminobutyl)benzonitrile;hydrochloride.

Amide and Carbamate Formation Reactions

The primary amino group of this compound readily undergoes acylation reactions with carboxylic acids or their derivatives to form amides. The hydrochloride salt would typically require neutralization with a base to free the nucleophilic amine for the reaction to proceed. Common methods for amide bond formation include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. rsc.org

Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, typically in the presence of a non-nucleophilic base to scavenge the generated acid.

Carbamate formation is another important transformation of the amino group, often employed as a protecting group strategy in multi-step synthesis. The reaction of the amine with an appropriate chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base, yields the corresponding Cbz or Boc-protected amine. organic-chemistry.orgtotal-synthesis.com These protecting groups can be selectively removed under specific conditions, allowing for further synthetic manipulations at other parts of the molecule.

Table 2: General Conditions for Amide and Carbamate Formation

| Transformation | Reagents | General Conditions | Product Type |

| Amide Formation | Carboxylic acid, EDC, HOBt, Base | Aprotic solvent (e.g., DMF, DCM), Room temperature | N-Acyl derivative |

| Amide Formation | Acyl chloride, Base (e.g., Triethylamine, Pyridine) | Aprotic solvent (e.g., DCM, THF), 0 °C to Room temperature | N-Acyl derivative |

| Boc-Carbamate Formation | Boc₂O, Base (e.g., Triethylamine, NaOH) | Aprotic solvent (e.g., DCM, THF) or aqueous mixtures, Room temperature | N-Boc derivative |

| Cbz-Carbamate Formation | Cbz-Cl, Base (e.g., NaHCO₃, Triethylamine) | Aqueous or organic solvent, 0 °C to Room temperature | N-Cbz derivative |

Nitrile Hydrolysis and Derivative Synthesis Reactions

The nitrile group of 3-(1-Aminobutyl)benzonitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgdoubtnut.comdoubtnut.com Acid-catalyzed hydrolysis, typically employing strong acids like hydrochloric or sulfuric acid with heating, proceeds via the intermediate formation of an amide. libretexts.org The final product would be the corresponding aminobenzoic acid hydrochloride.

Basic hydrolysis, using a strong base such as sodium hydroxide (B78521) followed by acidification, also yields the carboxylic acid. youtube.com The initial product is the carboxylate salt, which is then protonated in a separate workup step. The choice of conditions can be critical to avoid unwanted side reactions, especially with the presence of the amino group.

The nitrile group can also serve as a precursor for other functional groups. For instance, reduction of the nitrile can lead to a primary amine, although selective reduction in the presence of the existing amino group would require careful choice of reagents.

Nucleophilic Reactivity of the Amino Group in Synthetic Pathways

The primary amino group in this compound is a key site for nucleophilic attack, enabling a range of synthetic modifications including alkylation and acylation.

Alkylation Reactions of the Amine

The nitrogen atom of the primary amine can act as a nucleophile to displace leaving groups on alkyl halides or other alkylating agents, leading to the formation of secondary and tertiary amines. Direct alkylation of amines with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of products. escholarship.org To achieve selective mono-alkylation, indirect methods such as reductive amination are often preferred. This involves the initial condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120).

For this compound, the free amine would first need to be generated by treatment with a base.

Table 3: General Strategies for Amine Alkylation

| Method | Reagents | General Conditions | Product Type |

| Direct Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | Polar aprotic solvent (e.g., DMF, Acetonitrile), Elevated temperature | Secondary/Tertiary amine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | Alcoholic or aprotic solvent, Room temperature | Secondary/Tertiary amine |

Acylation Reactions and Amine Protection Strategies

As discussed in section 4.1.2, the amino group of this compound is readily acylated. This reaction is not only a means to synthesize amide derivatives but is also a cornerstone of amine protection strategies. Protecting the amino group allows for selective reactions to be carried out at other positions of the molecule, such as the nitrile group.

Boc Protection: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). organic-chemistry.orgtotal-synthesis.com

Cbz Protection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) and is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. organic-chemistry.org

The use of these protecting groups allows for a wide array of subsequent transformations to be performed on the molecule before the amine is deprotected to reveal its original functionality.

Table 4: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Reagent for Introduction | Cleavage Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

Condensation Reactions with Carbonyl Compounds

The primary amine functionality in this compound serves as a nucleophile, readily participating in condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields an imine, also known as a Schiff base. chemrxiv.org

The reaction is generally reversible and often catalyzed by acid. The hydrochloride salt of the starting material can provide the necessary acidic environment to facilitate the dehydration step. chemrxiv.org The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the attack of the primary amine.

Table 1: Illustrative Condensation Reactions with Carbonyl Compounds

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product (Imine) | General Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | 3-(1-(Benzylideneamino)butyl)benzonitrile | Heating in a suitable solvent (e.g., toluene (B28343), ethanol) with azeotropic removal of water. |

| This compound | Acetone | 3-(1-(Propan-2-ylideneamino)butyl)benzonitrile | Stirring in the presence of a dehydrating agent or under conditions that favor water removal. |

This table presents expected products based on general chemical principles of imine formation.

Reactivity of the Nitrile Group in Advanced Synthesis

The nitrile group (—C≡N) is a versatile functional group that can undergo a wide range of transformations, providing access to other important chemical moieties such as carboxylic acids, amines, aldehydes, and various heterocyclic systems.

Hydration and Hydrolysis Mechanisms of the Nitrile

The nitrile group of 3-(1-Aminobutyl)benzonitrile can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions, particularly with basic hydrolysis. msu.edu

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. A molecule of water then attacks this carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide, which is typically faster under these conditions, leads to the corresponding carboxylic acid and an ammonium (B1175870) ion. msu.edulibretexts.org

In basic hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation from water yields an imidic acid, which tautomerizes to an amide. Under harsher basic conditions (e.g., higher temperatures), the amide is further hydrolyzed to a carboxylate salt, which upon acidic workup gives the carboxylic acid. nih.gov Studies on para-substituted benzonitriles have shown that the hydrolysis rates are influenced by the electronic nature of the substituents. mdpi.comnih.gov

Table 2: Products of Nitrile Hydrolysis

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product (after workup if necessary) |

|---|---|---|---|

| This compound | Dilute HCl (aq), heat | 3-(1-Aminobutyl)benzamide | 3-(1-Aminobutyl)benzoic acid |

This table illustrates the expected products from the hydrolysis of the nitrile group based on established mechanisms.

Reduction Reactions to Amines or Aldehydes

The nitrile group can be reduced to a primary amine or, under specific conditions, to an aldehyde. The complete reduction to a primary amine (a benzylamine (B48309) derivative in this case) is a common transformation. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org Catalytic hydrogenation is often performed using catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere at elevated temperature and pressure. libretexts.org

The reduction to an aldehyde is a more controlled process. Reagents like diisobutylaluminum hydride (DIBAL-H) are typically used at low temperatures. DIBAL-H adds a hydride to the nitrile carbon, forming an imine-aluminum complex. Upon aqueous workup, this complex hydrolyzes to yield the corresponding aldehyde.

Table 3: Reduction Products of the Nitrile Group

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | 1. LiAlH₄ in THF/ether, 2. H₂O/H₃O⁺ workup | 3-(1-Aminobutyl)benzylamine |

| This compound | H₂ gas, Pd/C or Raney Ni catalyst, solvent (e.g., ethanol) | 3-(1-Aminobutyl)benzylamine |

This table outlines the expected products from the reduction of the nitrile group based on standard synthetic methodologies.

Cycloaddition Reactions Involving the Nitrile

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. A common example is the reaction with nitrile oxides, generated in situ from oximes, to form 1,2,4-oxadiazoles. The regioselectivity of these reactions can be influenced by the electronic properties of both the nitrile and the 1,3-dipole. d-nb.infolkouniv.ac.in

Another important class of 1,3-dipoles are azides, which can react with nitriles to form tetrazoles. This reaction often requires a catalyst, such as a zinc or copper salt, and can be a powerful tool for the synthesis of these nitrogen-rich heterocycles. The rate and selectivity of these cycloadditions are dependent on the substituents on the benzonitrile ring. wikipedia.orguchicago.edu

Pinner Reaction and Imine Formation from Nitriles

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically anhydrous HCl) to form an imino ester salt, also known as a Pinner salt. d-nb.infowikipedia.org These Pinner salts are themselves reactive intermediates that can be converted to various other functional groups. For instance, hydrolysis of a Pinner salt with water yields an ester. Reaction with an amine or ammonia (B1221849) leads to the formation of an amidine, and treatment with an excess of alcohol can produce an orthoester. d-nb.infowikipedia.orgorganic-chemistry.org The reaction is sensitive to conditions, and low temperatures are often employed to prevent the decomposition of the thermodynamically unstable imino ester salt. wikipedia.org

Table 4: Potential Products from the Pinner Reaction of 3-(1-Aminobutyl)benzonitrile

| Reactants | Intermediate | Subsequent Reagent | Final Product |

|---|---|---|---|

| 3-(1-Aminobutyl)benzonitrile, Ethanol (B145695), Anhydrous HCl | Ethyl 3-(1-aminobutyl)benzimidate hydrochloride | Water | Ethyl 3-(1-aminobutyl)benzoate |

| 3-(1-Aminobutyl)benzonitrile, Methanol (B129727), Anhydrous HCl | Methyl 3-(1-aminobutyl)benzimidate hydrochloride | Ammonia | 3-(1-Aminobutyl)benzamidine |

This table illustrates the potential synthetic utility of the Pinner reaction with the title compound, based on established transformations of Pinner salts.

Aromatic Ring Reactivity and Functionalization Strategies

The benzene ring of 3-(1-Aminobutyl)benzonitrile is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents already present: the nitrile group and the 1-aminobutyl group.

The nitrile group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. Conversely, the alkylamino group is an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen lone pair through resonance, which outweighs its inductive electron-withdrawing effect. lkouniv.ac.in

When both an activating and a deactivating group are present on the ring, the activating group generally controls the position of further substitution. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the 1-aminobutyl substituent. However, the position between the two existing substituents (C-2) is sterically hindered. Thus, the primary sites for electrophilic substitution would be C-4 and C-6 relative to the 1-aminobutyl group. It is important to note that under the strongly acidic conditions often used for EAS reactions (e.g., nitration or sulfonation), the primary amino group will be protonated to form an ammonium salt. An ammonium group is strongly deactivating and meta-directing. In such cases, the directing effects would be additive with the nitrile group, favoring substitution at the C-5 position.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Directing Influence | Predicted Major Product(s) |

|---|---|---|---|

| Nitration (mild conditions) | NO₂⁺ | 1-Aminobutyl (ortho, para) | 3-(1-Aminobutyl)-4-nitrobenzonitrile and 3-(1-Aminobutyl)-6-nitrobenzonitrile |

| Nitration (strong acid) | NO₂⁺ | -NH₃⁺ (meta) and -CN (meta) | 3-(1-Aminobutyl)-5-nitrobenzonitrile |

| Bromination | Br⁺ | 1-Aminobutyl (ortho, para) | 3-(1-Aminobutyl)-4-bromobenzonitrile and 3-(1-Aminobutyl)-6-bromobenzonitrile |

This table provides a predictive guide to the outcomes of electrophilic aromatic substitution reactions on the title compound, considering the influence of reaction conditions on the directing groups.

Electrophilic Substitution on the Aromatic Ring

Electrophilic aromatic substitution (EAS) reactions on the benzene ring of 3-(1-Aminobutyl)benzonitrile are governed by the directing and activating or deactivating effects of the two substituents.

The 1-Aminobutyl Group (-CH(NH₂)CH₂CH₂CH₃): When the amine is in its free base form, it is a powerful activating group and is ortho, para-directing due to the lone pair on the nitrogen atom, which can donate electron density to the ring through resonance. byjus.com However, as the compound is a hydrochloride salt, the amine is protonated to form an ammonium group (-CH(NH₃⁺)CH₂CH₂CH₃). This ammonium group is strongly deactivating and meta-directing because the positive charge withdraws electron density from the ring via an inductive effect.

The Cyano Group (-CN): The nitrile group is a deactivating group and is meta-directing. acs.org It withdraws electron density from the aromatic ring through both inductive and resonance effects.

Given that both the ammonium group and the cyano group are meta-directing, electrophilic substitution will be strongly disfavored. If forced under harsh conditions, the electrophile would be directed to the positions meta to both groups, which are C5 (meta to the aminobutyl group and ortho to the cyano group) and C4/C6 (ortho/para to the aminobutyl group but meta to the cyano group). The C5 position is sterically hindered. Therefore, substitution, if it occurs, would most likely happen at the C4 and C6 positions, which are meta to the strongly deactivating ammonium group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Illustrative outcomes for the nitration of 3-(1-aminobutyl)benzonitrile under forcing conditions (HNO₃/H₂SO₄). The data is hypothetical and based on directing group effects.

| Position of Substitution | Predicted Major/Minor Product | Controlling Factors |

|---|---|---|

| C4-Nitro | Major | Meta to -CH(NH₃⁺)R, Meta to -CN |

| C6-Nitro | Major | Meta to -CH(NH₃⁺)R, Meta to -CN |

| C2-Nitro | Minor/Trace | Ortho to -CH(NH₃⁺)R (steric hindrance), Meta to -CN |

| C5-Nitro | Minor/Trace | Meta to -CH(NH₃⁺)R, Ortho to -CN (steric hindrance) |

Transition Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. acs.org For 3-(1-Aminobutyl)benzonitrile, these reactions would typically require prior conversion of a C-H bond to a C-X bond (where X is a halide like Br or I, or a triflate).

Assuming the synthesis of a halogenated precursor, such as 4-Bromo-3-(1-aminobutyl)benzonitrile, a variety of cross-coupling reactions could be envisioned. Palladium-catalyzed reactions like the Suzuki-Miyaura (with boronic acids), Stille (with organotins), and Negishi (with organozinc reagents) couplings are common. youtube.commasterorganicchemistry.com

A hypothetical Suzuki-Miyaura coupling is presented below:

Reaction: 4-Bromo-3-(1-aminobutyl)benzonitrile + Arylboronic acid → 4-Aryl-3-(1-aminobutyl)benzonitrile

The mechanism generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the final product. acs.org

Table 2: Hypothetical Suzuki-Miyaura Coupling Reaction Conditions

Illustrative conditions for the coupling of 4-Bromo-3-(1-aminobutyl)benzonitrile with Phenylboronic Acid.

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Commonly used, effective for a wide range of substrates. capes.gov.br |

| Base | K₂CO₃ or Cs₂CO₃ | Required for the activation of the boronic acid. |

| Solvent | Dioxane/Water or Toluene/Water | Aqueous base system is typical for Suzuki reactions. |

| Temperature | 80-100 °C | Sufficient to drive the reaction to completion. |

Stereochemical Outcomes of Reactions Involving this compound

The compound possesses a stereocenter at the C1 position of the butyl group, meaning it exists as (R) and (S) enantiomers. cymitquimica.combldpharm.com Any reaction involving this chiral center or influenced by it will have stereochemical consequences.

Diastereoselectivity in Reaction Products

If a new stereocenter is created in a molecule that already contains one, diastereomers can be formed. The inherent chirality of 3-(1-Aminobutyl)benzonitrile can influence the stereochemical outcome of such a reaction, leading to a preferential formation of one diastereomer over another. This is known as diastereoselectivity. numberanalytics.com

For example, if the nitrile group were to be reduced to a primary amine, and this was followed by a reaction that introduces a new chiral center, the existing chiral center at the benzylic position could direct the approach of the incoming reagent. This is often explained by steric models like the Felkin-Ahn or Cram's rule, where the reagent attacks from the least hindered face, considering the arrangement of the large, medium, and small substituents around the existing chiral center. youtube.com The control of diastereoselectivity can be influenced by factors such as the choice of reagents and reaction conditions. nih.gov

Table 3: Illustrative Diastereoselectivity in a Hypothetical Reaction

Hypothetical reduction of a ketone derivative of the title compound, where a new stereocenter is formed. The ratios are illustrative of typical diastereoselective reactions.

| Starting Enantiomer | Reaction | Product Diastereomers | Hypothetical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (R)-enantiomer | Reduction of a vicinal ketone | (R,R) and (R,S) | 85:15 |

| (S)-enantiomer | Reduction of a vicinal ketone | (S,S) and (S,R) | 85:15 |

Enantioselectivity and Chiral Induction

Enantioselectivity becomes relevant when using a racemic mixture of 3-(1-Aminobutyl)benzonitrile in a reaction with a chiral catalyst or reagent. This can lead to a kinetic resolution, where one enantiomer reacts faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

Alternatively, if the amine itself is used as a chiral ligand or catalyst in a different reaction, it could induce enantioselectivity in the product. Chiral benzylic amines are known to be effective in various asymmetric transformations. researchgate.netbeilstein-journals.org The effectiveness of the chiral induction would depend on the rigidity of the transition state and the proximity of the chiral center to the reaction site.

Kinetic and Thermodynamic Studies of Reactions

No specific kinetic or thermodynamic data for reactions involving 3-(1-Aminobutyl)benzonitrile hydrochloride are available. However, the principles of how such studies would be conducted can be outlined based on general chemical kinetics. jeeadv.ac.iniitg.ac.in

Reaction Rate Determination and Order Analysis

To determine the kinetics of a reaction involving 3-(1-Aminobutyl)benzonitrile, one would systematically vary the concentrations of the reactants and monitor the rate of product formation or reactant consumption over time. This is often achieved using spectroscopic methods (e.g., UV-Vis, NMR) or chromatography (e.g., HPLC, GC).

For a hypothetical nucleophilic substitution reaction, the rate law would be determined as:

Rate = k[3-(1-Aminobutyl)benzonitrile]ˣ[Nucleophile]ʸ

Where:

k is the rate constant.

x and y are the orders of the reaction with respect to each reactant.

Table 4: Hypothetical Data for Reaction Order Determination

Illustrative data for determining the rate law of a reaction with a nucleophile.

| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

Scientific Inquiry into this compound Reveals Data Scarcity

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed research on the specific chemical compound this compound. While basic identifying information, such as its molecular formula (C11H15ClN2) and CAS number, is available through various chemical suppliers, in-depth studies concerning its reactivity and reaction mechanisms appear to be unpublished or not widely disseminated.

Specifically, there is no publicly accessible research data regarding the following aspects of this compound:

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation:There are no published reports on the use of in-situ spectroscopic techniques to monitor reactions of this compound or to identify any resulting intermediates.

While research exists on related benzonitrile compounds and their reactivity in various chemical transformations, this information cannot be extrapolated to this compound without dedicated experimental and computational studies. The specific stereochemistry and the nature of the aminobutyl substituent at the 3-position of the benzonitrile ring would significantly influence its chemical behavior, necessitating specific research on this molecule.

Due to the absence of specific scientific data for this compound, the generation of a detailed and accurate article on its reactivity and mechanistic studies, as per the requested outline, is not possible at this time. Further empirical research is required to elucidate the chemical properties and reactivity of this particular compound.

Computational Chemistry and Theoretical Studies of 3 1 Aminobutyl Benzonitrile;hydrochloride

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about the molecule's energy, geometry, and electronic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the ground state geometry of molecules, which is the most stable three-dimensional arrangement of its atoms. For a molecule like 3-(1-Aminobutyl)benzonitrile (B12064982), DFT calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

A typical DFT study would employ a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or larger, to model the electron density and atomic orbitals. acs.orgmdpi.com For analogous compounds like 3-aminobenzonitrile (B145674), DFT calculations have been used to determine optimized structural parameters. researchgate.net These studies show that the cyano group and the benzene (B151609) ring are typically coplanar, while the amino group may exhibit some pyramidalization. In the case of 3-(1-Aminobutyl)benzonitrile, the butyl group would introduce additional degrees of freedom, and DFT would be crucial for determining its preferred orientation relative to the phenyl ring.

Below is an illustrative table of what optimized geometric parameters from a DFT calculation on 3-(1-Aminobutyl)benzonitrile might look like, based on typical values for substituted benzenes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡N | ~1.15 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (alkyl) | ~1.53 - 1.54 Å | |

| C-N (amino) | ~1.47 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-N (nitrile) | ~179° | |

| C-C-N (amino) | ~110° | |

| Note: This data is illustrative and based on general values for similar functional groups. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense.

For a molecule of this size, ab initio methods like MP2 could be used to refine the geometry obtained from DFT and to calculate more accurate electronic energies. researchgate.net Studies on related aminobenzonitriles have utilized ab initio calculations to investigate excited states and to provide benchmark data for less computationally intensive methods. acs.orgnih.gov For 3-(1-Aminobutyl)benzonitrile, high-accuracy ab initio calculations would be particularly useful for resolving subtle electronic effects and for providing a more precise description of the interactions between the aminobutyl substituent and the benzonitrile (B105546) moiety.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For substituted benzonitriles, the HOMO is typically a π-orbital delocalized over the benzene ring and the amino group, while the LUMO is often a π*-orbital with significant contributions from the cyano group and the ring. researchgate.net The presence of the electron-donating aminobutyl group at the meta position would be expected to raise the energy of the HOMO, while the electron-withdrawing nitrile group lowers the energy of the LUMO.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity.